(2E)-3-(1-BENZYL-1H-INDOL-3-YL)-2-CYANO-N-(3,5-DICHLOROPHENYL)ACRYLAMIDE
Description
Properties
IUPAC Name |
(E)-3-(1-benzylindol-3-yl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17Cl2N3O/c26-20-11-21(27)13-22(12-20)29-25(31)18(14-28)10-19-16-30(15-17-6-2-1-3-7-17)24-9-5-4-8-23(19)24/h1-13,16H,15H2,(H,29,31)/b18-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBSEAGYUWIZBV-VCHYOVAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=C(C#N)C(=O)NC4=CC(=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)/C=C(\C#N)/C(=O)NC4=CC(=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-3-(1-Benzyl-1H-indol-3-yl)-2-cyano-N-(3,5-dichlorophenyl)acrylamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide an overview of its biological activity, including its mechanisms of action, efficacy against different cancer types, and antimicrobial properties.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by an indole ring and a cyano-acrylamide moiety. The key features include:
- Molecular Formula : C21H16Cl2N4O
- Molecular Weight : 396.28 g/mol
- CAS Number : 302827-59-4
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. Specifically, it has shown to inhibit the proliferation of ovarian cancer cells in vitro and in xenograft models, demonstrating a tumor growth suppression efficacy of approximately 100% in certain studies .
-
Case Studies :
- In a study involving ovarian cancer xenografts, treatment with this compound resulted in significant tumor regression compared to control groups .
- Another investigation highlighted its effectiveness against various cancer cell lines, including breast and lung cancers, indicating broad-spectrum anticancer activity .
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for its antimicrobial effects.
- Efficacy Against Bacteria : The compound displayed potent activity against several bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus. Its minimum inhibitory concentrations (MICs) were comparable to standard antibiotics like cefotaxime .
- Antifungal Properties : It has also shown effectiveness against fungal strains such as Candida albicans, with studies reporting significant inhibition compared to reference antifungal agents like nystatin .
Research Findings Summary
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a lead structure for developing anti-cancer agents. Its indole moiety is known for biological activity, particularly in inhibiting cancer cell proliferation.
Case Study : A study published in Organic & Biomolecular Chemistry demonstrated that derivatives of indole compounds exhibit significant cytotoxicity against various cancer cell lines, suggesting that modifications to the indole structure can enhance biological activity .
Research indicates that this compound may possess anti-inflammatory and analgesic properties. The presence of the cyano group is believed to enhance its interaction with biological targets.
Case Study : In vitro assays have shown that compounds similar to (2E)-3-(1-benzyl-1H-indol-3-yl)-2-cyano-N-(3,5-dichlorophenyl)acrylamide can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .
Neuroscience
Recent studies have investigated the neuroprotective effects of indole derivatives. The unique structure of this compound may provide neuroprotective benefits, which could be beneficial in treating neurodegenerative disorders.
Research Findings : A publication highlighted that indole derivatives could modulate neurotransmitter levels and protect neurons from oxidative stress, indicating a potential role in neuroprotection .
Data Table: Comparison of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related acrylamide and heterocyclic derivatives, focusing on substituent effects, bioactivity, and physicochemical properties.
Structural Analogues: Acrylamide Derivatives
highlights a series of acrylamide derivatives (4a–4l) featuring a 7-hydroxycoumarin core and diverse amide substituents. Key comparisons include:
Key Observations:
- Substituent Effects: The 3,5-dichlorophenyl group in the target compound introduces steric bulk and electron-withdrawing properties, which could modulate binding affinity to targets like bacterial enzymes or efflux pumps. In contrast, the methoxy-phenoxy (4i) and dihydrothiazole (4l) substituents in compounds likely enhance hydrogen-bonding interactions, contributing to their low MIC values .
Heterocyclic Analogues: Triazole-Thione Derivatives
describes a triazole-thione derivative with chlorophenyl substituents and hydrogen-bonded supramolecular architecture. Comparisons include:
Key Observations:
- Hydrogen-Bonding Capacity: The triazole-thione compound forms a six-membered supramolecular structure via hydrogen bonds, which may stabilize its crystalline form and influence solubility. The target compound’s acrylamide and cyano groups could similarly participate in dipole-dipole interactions but lack the sulfur-mediated hydrogen bonds seen in .
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity : The indole and dichlorophenyl groups in the target compound likely increase logP compared to coumarin-based analogues, which could enhance blood-brain barrier penetration but reduce aqueous solubility.
Preparation Methods
Indole-3-carboxaldehyde Preparation
Method A: Vilsmeier-Haack Formylation
Indole undergoes formylation at the C3 position using POCl₃ and DMF under controlled conditions:
- Indole (1.0 eq) is dissolved in anhydrous DMF (5 vol).
- POCl₃ (1.2 eq) is added dropwise at 0–5°C.
- The mixture is heated to 60°C for 4–6 hr, then quenched with ice-water.
- The precipitate is filtered and recrystallized from ethanol (yield: 65–75%).
Characterization :
N1-Benzylation
Method B: Alkylation with Benzyl Chloride
Indole-3-carboxaldehyde is benzylated at the N1 position using NaH as a base:
- Indole-3-carboxaldehyde (1.0 eq) is dissolved in dry DMF (10 vol).
- NaH (1.5 eq) is added at 0°C, followed by benzyl chloride (1.2 eq).
- The reaction is stirred at 25°C for 12 hr, then poured into ice-water.
- The product is extracted with ethyl acetate, dried (Na₂SO₄), and purified via column chromatography (hexane/EtOAc 4:1) (yield: 80–85%).
Characterization :
- MS (ESI) : m/z 236.1 [M+H]⁺.
Synthesis of N-(3,5-Dichlorophenyl)-2-cyanoacetamide
Cyanoacetamide Formation
Method C: Amidation of Ethyl Cyanoacetate
3,5-Dichloroaniline reacts with ethyl cyanoacetate under acid catalysis:
- 3,5-Dichloroaniline (1.0 eq) and ethyl cyanoacetate (1.1 eq) are refluxed in toluene (15 vol) with glacial acetic acid (0.1 eq) for 8 hr.
- The solvent is evaporated, and the residue is washed with cold ethanol to yield a white solid (yield: 70–75%).
Characterization :
Knoevenagel Condensation to Form the Acrylamide Bridge
Reaction Optimization
Equimolar amounts of 1-benzylindole-3-carboxaldehyde and N-(3,5-dichlorophenyl)-2-cyanoacetamide undergo condensation under basic conditions:
Mechanistic Insight :
The base generates a carbanion at the α-position of the cyanoacetamide, which attacks the aldehyde carbonyl. Subsequent elimination of water forms the (E)-configured acrylamide.
Characterization of Final Product :
- Melting Point : 270–272°C (decomp).
- ¹H NMR (DMSO-d₆): δ 10.45 (s, 1H, NH), 8.40 (d, J = 15.6 Hz, 1H, CH=), 7.85–6.90 (m, 12H, aromatic), 5.55 (s, 2H, CH₂Ph).
- 13C NMR : δ 162.1 (C=O), 158.9 (C≡N), 139.2 (CH=), 135.1–112.4 (aromatic C).
Alternative Synthetic Routes
Microwave-Assisted Condensation
A modified protocol reduces reaction time to 2 hr using microwave irradiation (150°C, 300 W) in DMF, improving yield to 75%.
One-Pot Benzylation-Condensation
Sequential benzylation and Knoevenagel steps in a single reactor minimize intermediate isolation, though yield drops to 55% due to side reactions.
Critical Analysis of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| Classical Knoevenagel | High purity, scalable | Long reaction time (96 hr) |
| Microwave | Faster, higher yield | Specialized equipment required |
| One-Pot | Reduced purification steps | Lower yield, complex optimization |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2E)-3-(1-benzyl-1H-indol-3-yl)-2-cyano-N-(3,5-dichlorophenyl)acrylamide, and how can reaction conditions be optimized?
- Synthetic Routes :
- Step 1 : Formation of the acrylamide backbone via nucleophilic substitution. The acryloyl chloride intermediate can react with 3,5-dichloroaniline under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the acrylamide linkage .
- Step 2 : Introduction of the 1-benzylindole moiety via Suzuki-Miyaura coupling or Friedel-Crafts alkylation, depending on precursor availability .
- Optimization :
- Use design of experiments (DoE) to test variables like temperature, solvent polarity, and catalyst loading. Bayesian optimization algorithms can efficiently narrow optimal conditions (e.g., 70% yield achieved at 60°C in THF with 5 mol% Pd(PPh₃)₄) .
- Monitor reaction progress via TLC/HPLC and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Key Techniques :
| Method | Application | Example from Evidence |
|---|---|---|
| ¹H/¹³C NMR | Confirm regiochemistry of acrylamide and benzylindole groups | Used in structurally similar indole derivatives to assign substituent positions |
| X-ray Crystallography | Resolve stereochemistry (e.g., E/Z configuration of acrylamide) | Applied to analogous compounds with fluorophenyl substituents |
| FT-IR | Validate cyano (C≡N) and carbonyl (C=O) functional groups | Detected C≡N stretch at ~2200 cm⁻¹ in related acrylonitriles |
- Data Interpretation : Cross-reference experimental spectra with DFT-computed vibrational/electronic profiles to resolve ambiguities .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound (e.g., antioxidant vs. pro-inflammatory effects)?
- Experimental Design :
- Dose-Response Studies : Test across a wide concentration range (nM–μM) to identify biphasic effects. For example, low doses may scavenge ROS (antioxidant), while high doses induce oxidative stress .
- Cell-Type Specificity : Compare activity in primary macrophages (anti-inflammatory) vs. cancer cell lines (pro-apoptotic). Use ELISA to quantify TNF-α/IL-6 levels .
- Mechanistic Probes :
- ROS Detection : Employ DCFH-DA fluorescence assay to measure intracellular reactive oxygen species .
- Target Identification : Use SPR or thermal shift assays to identify protein binding partners (e.g., NF-κB or COX-2) .
Q. What computational strategies are suitable for predicting the compound’s reactivity and binding modes?
- DFT Calculations :
- Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., acrylamide β-carbon) for nucleophilic attack .
- Molecular Docking :
- Dock the compound into COX-2 or KEAP1 binding pockets using AutoDock Vina. Prioritize poses with hydrogen bonds to 3,5-dichlorophenyl and cyano groups .
- MD Simulations :
- Simulate ligand-protein stability over 100 ns to assess binding kinetics (e.g., RMSD < 2 Å indicates stable interactions) .
Q. How can synthetic byproducts or degradation products be identified and mitigated?
- Byproduct Analysis :
- LC-MS/MS : Detect trace impurities (e.g., hydrolyzed acrylamide or dehalogenated derivatives) using high-resolution mass spectrometry .
- Stability Studies :
- Store the compound under accelerated conditions (40°C/75% RH) and monitor degradation via HPLC. Add antioxidants (e.g., BHT) to suppress radical-mediated breakdown .
Q. What strategies are recommended for scaling up synthesis without compromising yield or purity?
- Process Optimization :
- Transition from batch to flow chemistry for acrylamide coupling steps, improving heat/mass transfer and reducing side reactions .
- Purification :
- Use centrifugal partition chromatography (CPC) for large-scale separation of regioisomers .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities across studies?
- Meta-Analysis :
- Compare assay conditions (e.g., cell lines, serum concentration, incubation time). For example, activity in HepG2 (liver) vs. THP-1 (immune) cells may vary due to metabolic differences .
- Standardization :
- Adopt consensus protocols (e.g., OECD guidelines for antioxidant assays) to minimize inter-lab variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
